Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC15342107
Molecular Formula: C24H25N3O6S2
Molecular Weight: 515.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O6S2 |
|---|---|
| Molecular Weight | 515.6 g/mol |
| IUPAC Name | methyl 4-[[2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H25N3O6S2/c1-24(2,3)16-7-11-18(12-8-16)35(31,32)19-13-25-23(27-21(19)29)34-14-20(28)26-17-9-5-15(6-10-17)22(30)33-4/h5-13H,14H2,1-4H3,(H,26,28)(H,25,27,29) |
| Standard InChI Key | GUENVXUPAWUEDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound featuring a pyrimidine ring, a sulfonyl group, and an acetyl moiety linked to a benzoate ester. This compound is of interest in medicinal chemistry due to its potential biological activities, which could be attributed to its structural components.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the sulfonyl group, and the attachment of the acetyl moiety to the benzoate ester. Specific conditions such as temperature, solvents, and catalysts can vary based on the desired yield and purity of the final product.
Potential Biological Activities
Compounds with similar structures, such as sulfonamides and thioacetamides, are known for their diverse biological activities, including antibacterial properties and potential therapeutic applications. The presence of a pyrimidine ring and a sulfonyl group in this compound suggests it could interact with biological targets in a manner similar to other sulfonamide derivatives.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume